Abiesinol E; Listvenol
Description
The World of Flavonoids: A Brief Overview
Flavonoids are a diverse and widespread group of natural products characterized by a general structure of a 15-carbon skeleton, consisting of two phenyl rings and a heterocyclic ring. They are abundant in plants and are responsible for a wide array of functions, including pigmentation in flowers and protection against UV radiation and pathogens. Their diverse structures lead to a broad spectrum of biological activities, making them a cornerstone of natural product chemistry and pharmacology.
Abiesinol E: A Unique Spiro-biflavonoid
Abiesinol E, which is synonymous with Larixinol (B1179754) and Listvenol, is a member of the spiro-biflavonoid subclass. nih.govcymitquimica.com What makes this compound structurally unique is the presence of a spiro-carbon, which connects two flavonoid moieties, creating a complex, three-dimensional architecture. nih.gov Specifically, it is a spiro-biflavonoid that contains (2S)-naringenin or (2S)-eriodictyol units in its structure. researchgate.net This intricate structure presents a significant challenge for chemical synthesis, particularly in achieving the correct stereochemistry. researchgate.netoaepublish.com
Some research has also referred to Abiesinol E as a diterpenoid. medchemexpress.commedchemexpress.com While flavonoids and terpenoids are distinct classes of natural products, this dual classification in some databases may arise from its complex structure or its co-isolation with diterpenoids from plant sources. However, the core structure is overwhelmingly recognized as a spiro-biflavonoid. nih.govresearchgate.net
Historical Context and Evolution of Research on Abiesinol E
The compound now known as Abiesinol E was first described under different names, reflecting its isolation from various plant sources. One of the earliest discoveries was as "larixinol," isolated from the bark of Larix gmelinii. nih.gov Its structure and relative configuration were initially determined using X-ray crystallographic analysis. nih.govresearchgate.net
A significant milestone in the history of this compound was its isolation from the bark of the Sakhalin fir (Abies sachalinensis), which led to the name "Abiesinol E". nih.govresearchgate.net In 2009, Wada and colleagues not only isolated a series of eight abiesinols (A-H), including Abiesinol E, but also definitively established its absolute configuration as 2R,3R,2'R,3'R using advanced spectroscopic techniques like Mosher's method. nih.govresearchgate.net The name "Listvenol" is also used, with early reports of its isolation from the bark of Larix sibirica dating back to 1973. cdnsciencepub.comrsc.org
Early research focused on the isolation and structural elucidation of Abiesinol E. Modern research has expanded to include its potential biological activities, such as its reported antitumor-initiating effects. researchgate.netoaepublish.com
Current Research Landscape and Gaps Pertaining to Abiesinol E
Current research interest in Abiesinol E is largely driven by its unique chemical structure and its potential pharmacological properties. Studies have highlighted its antitumor-initiating effects, making it a subject of interest in oncology research. researchgate.netoaepublish.com The complex, highly substituted spirocyclic ring system of Abiesinol E makes it a challenging target for asymmetric synthesis, and thus an area of active investigation in organic chemistry. researchgate.netoaepublish.com
A notable gap in the research is a full understanding of the biosynthetic pathways that lead to the formation of such a complex spiro-biflavonoid in plants. While it is proposed that enzymes like laccase and peroxidase may be involved in the oxidative coupling of flavonoid precursors, more experimental data is needed to confirm this. researchgate.net Furthermore, while initial biological activities have been reported, a comprehensive investigation into its mechanism of action, potential therapeutic applications, and its broader biological role in the plants from which it is derived remains to be fully explored.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)40-26)30(29(37)39-23)24-20(35)9-17(33)10-22(24)38-28(30)14-3-7-16(32)8-4-14/h1-10,12,21,26,28,31-36H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDNBGULZNCSNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4(C(OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Phytochemistry and Isolation of Abiesinol E; Listvenol
Natural Sources and Distribution of Abiesinol E; Listvenol
Abiesinol E, also identified as larixinol (B1179754), is a spiro-biflavonoid found in a variety of plant species, primarily within the Pinaceae and Asparagaceae families. mdpi.com It was first isolated from the bark of Larix gmelinii and its structure was later confirmed through analysis of the compound isolated from the bark of Abies sachalinensis. mdpi.comresearchgate.net
Key botanical sources of Abiesinol E include:
Abies sachalinensis (Sakhalin fir): The bark of this fir tree is a significant source from which Abiesinol E and a series of related compounds, abiesinols A-H, have been isolated. researchgate.netnih.gov The abiesinols found in this species contain (2S)-naringenin or (2S)-eriodictyol components. researchgate.net
Larix gmelinii (Gmelin larch): The bark of this larch species was one of the initial sources from which larixinol (Abiesinol E) was identified. mdpi.com
Larix decidua (European larch): The bark of this species has also been reported as a source of larixinol. mdpi.com
Pinus armandii (Armand pine): This pine species is another member of the Pinaceae family that contains Abiesinol E. medchemexpress.com
Scutellaria barbata (Barbed skullcap): This herb from the Lamiaceae family has also been identified as a source of larixinol. medchemexpress.com
The following table summarizes the primary botanical sources of this compound.
| Family | Genus | Species | Plant Part |
| Pinaceae | Abies | sachalinensis | Bark |
| Pinaceae | Larix | gmelinii | Bark |
| Pinaceae | Larix | decidua | Bark |
| Pinaceae | Pinus | armandii | Not specified |
| Lamiaceae | Scutellaria | barbata | Herb |
While specific quantitative data on the geographic variations in the abundance of Abiesinol E is not extensively detailed in the reviewed literature, general principles of phytochemistry suggest that such variations are likely to occur. The concentration of secondary metabolites in plants can be influenced by a range of environmental and genetic factors, including climate, soil conditions, and the specific geographic location of the plant population. researchgate.netresearchgate.net
The "abundant-centre" hypothesis suggests that species tend to have higher population abundances at the center of their geographic range where ecological conditions are most favorable, and lower abundances towards the edges. nih.gov This principle may also apply to the concentration of specific phytochemicals within a plant species, suggesting that Abiesinol E abundance could be higher in plants growing in the central parts of their native habitats. However, direct studies confirming this for Abiesinol E are needed.
Advanced Extraction Methodologies for this compound
The extraction of Abiesinol E from its natural plant sources involves separating it from the complex matrix of other cellular components. d-nb.info A variety of extraction techniques can be employed, ranging from conventional solvent-based methods to more advanced and "green" technologies. nih.govcabidigitallibrary.org
Solvent extraction is a fundamental and widely used method for isolating bioactive compounds from plant materials. cabidigitallibrary.org The choice of solvent is critical and depends on the polarity of the target compound. researchgate.netelementlabsolutions.com For flavonoids and other phenolic compounds like Abiesinol E, polar solvents or mixtures of solvents are often employed. researchgate.net
Commonly used solvents for flavonoid extraction include:
Methanol
Acetone
Ethyl acetate (B1210297)
Water
Mixtures of the above, such as ethanol-water or ethanol-diethyl ether. researchgate.netmdpi.com
Optimization of solvent extraction involves several key parameters:
Solvent-to-Solid Ratio: A higher ratio of solvent to plant material can enhance extraction efficiency. mdpi.com
Extraction Time: Sufficient time is required for the solvent to penetrate the plant tissue and dissolve the target compounds. mdpi.com
Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to the degradation of thermolabile compounds. cabidigitallibrary.org
Particle Size: Grinding the plant material to a smaller particle size increases the surface area available for extraction. mdpi.com
pH: Adjusting the pH of the extraction medium can influence the solubility and stability of the target compounds. chromatographyonline.com
A study on the extraction of trans-resveratrol from grape pruning waste found that a mixture of ethanol and diethyl ether (4:1 ratio) provided the highest yield. mdpi.com The optimization of these parameters is crucial for maximizing the yield and purity of the extracted Abiesinol E.
Solid-Phase Extraction (SPE) is a selective sample preparation technique used for the purification and concentration of analytes from complex mixtures. chromatographyonline.comwikipedia.org It operates on the principle of chromatography, where compounds are separated based on their affinity for a solid stationary phase and a liquid mobile phase. scharlab.com
The SPE process typically involves four steps:
Conditioning: The sorbent is activated with a suitable solvent. scharlab.com
Loading: The sample containing the analyte is passed through the sorbent. scharlab.com
Washing: Impurities are removed with a solvent that does not elute the analyte. scharlab.com
Elution: The analyte of interest is recovered from the sorbent using a strong solvent. scharlab.com
For a compound like Abiesinol E, a C18-based sorbent, which offers strong hydrophobic retention, could be a suitable choice for SPE. phenomenex.com
Supercritical Fluid Extraction (SFE) is a green extraction technology that utilizes supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent. ajgreenchem.comwikipedia.org Supercritical fluids possess properties of both liquids and gases, allowing for efficient penetration into the plant matrix and dissolution of target compounds. ajgreenchem.com
Advantages of SFE include:
Reduced use of organic solvents: SC-CO2 is non-toxic, non-flammable, and readily available. ajgreenchem.com
Mild operating temperatures: This minimizes the degradation of heat-sensitive compounds. mdpi.com
Selectivity: The solvating power of the supercritical fluid can be tuned by adjusting pressure and temperature. wikipedia.org
Faster extraction times: The low viscosity and high diffusivity of supercritical fluids lead to rapid extractions. ajgreenchem.com
The efficiency of SFE can be further enhanced by using a co-solvent, such as ethanol or methanol, to increase the polarity of the supercritical fluid and improve the extraction of more polar compounds like flavonoids. nih.govrsc.org
Chromatographic Purification Strategies for this compound
Following initial extraction, chromatographic techniques are essential for the isolation and purification of Abiesinol E to a high degree of purity. nih.gov Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase. nih.gov
Common chromatographic techniques used for the purification of natural products include:
Column Chromatography: This is a basic and widely used technique for separating components of a mixture. The stationary phase is packed into a column, and the mobile phase carries the sample through it. nih.gov
Thin-Layer Chromatography (TLC): TLC is often used for the initial analysis of extracts and to determine the optimal solvent system for column chromatography. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique that uses high pressure to force the solvent through a column with a tightly packed stationary phase. It is a powerful tool for the final purification of compounds. nih.gov
For the purification of flavonoids like Abiesinol E, a multi-step chromatographic approach is often employed. bio-rad.com This could involve an initial separation by column chromatography using a silica (B1680970) gel or Sephadex stationary phase, followed by further purification using preparative HPLC. The selection of the appropriate stationary and mobile phases is critical for achieving successful separation. nih.gov
Biosynthesis of Abiesinol E; Listvenol
Proposed Biosynthetic Pathway of Abiesinol E; Listvenol
The biosynthesis of Abiesinol E is believed to follow the general lignan (B3055560) biosynthetic pathway, which begins with the dimerization of monolignols and proceeds through a series of reductive and oxidative modifications to generate a diverse array of lignan structures.
Precursor Identification and Elucidation
The primary precursor for the biosynthesis of most lignans (B1203133), including the pathway leading to Abiesinol E, is coniferyl alcohol . This monolignol is derived from the general phenylpropanoid pathway, which converts the amino acid phenylalanine into a variety of phenolic compounds. The initial and critical step in lignan biosynthesis is the oxidative coupling of two coniferyl alcohol molecules. This reaction is mediated by laccases or peroxidases, which generate resonance-stabilized free radicals from the coniferyl alcohol monomers.
Key Enzymatic Steps and Intermediates
The stereoselective coupling of two coniferyl alcohol radicals to form the initial lignan structure is a pivotal step that dictates the stereochemistry of the final product. This process is guided by a class of non-enzymatic proteins known as dirigent proteins (DPs) . DPs bind to the monolignol radicals and orient them in a specific manner to facilitate the formation of a particular stereoisomer. In the case of the pathway leading to many common lignans, this coupling results in the formation of (+)-pinoresinol.
Following the formation of pinoresinol, a series of enzymatic reductions and modifications occur. The key enzymes and intermediates in the proposed pathway to Abiesinol E are outlined below:
| Intermediate | Enzyme | Reaction Type |
| Coniferyl Alcohol | Laccase/Peroxidase + Dirigent Protein | Oxidative Coupling |
| (+)-Pinoresinol | Pinoresinol-Lariciresinol Reductase (PLR) | Reduction |
| (+)-Lariciresinol | Pinoresinol-Lariciresinol Reductase (PLR) | Reduction |
| (-)-Secoisolariciresinol | Secoisolariciresinol Dehydrogenase (SDH) | Dehydrogenation |
| (-)-Matairesinol | Cytochrome P450 monooxygenases (Proposed) | Oxidative Coupling |
| This compound | - | - |
Pinoresinol-Lariciresinol Reductase (PLR) plays a crucial role in the pathway by catalyzing the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol. These reductases are NADPH-dependent and exhibit stereospecificity, which is critical for the biosynthesis of specific lignan enantiomers.
Secoisolariciresinol Dehydrogenase (SDH) is another key enzyme that catalyzes the oxidation of the dibenzylbutane lignan, secoisolariciresinol, to the dibenzylbutyrolactone lignan, matairesinol.
The final and less characterized step in the biosynthesis of Abiesinol E is the intramolecular oxidative coupling of matairesinol to form the characteristic dibenzocyclooctadiene ring system. This transformation is proposed to be catalyzed by cytochrome P450 monooxygenases . These enzymes are known to be involved in a wide range of oxidative reactions in plant secondary metabolism, including the formation of complex cyclic structures. The precise mechanism and the specific P450 enzymes involved in the conversion of matairesinol to Abiesinol E are still areas of active research.
Genetic and Molecular Basis of this compound Biosynthesis
The biosynthesis of lignans is under tight genetic control, with the genes encoding the biosynthetic enzymes often organized in clusters and their expression coordinately regulated.
Gene Cluster Identification and Characterization
While a specific gene cluster for Abiesinol E biosynthesis has not yet been identified, studies on other lignan-producing plants have revealed the existence of biosynthetic gene clusters. These clusters typically contain genes for the key enzymes of the pathway, such as dirigent proteins, pinoresinol-lariciresinol reductases, and cytochrome P450s. The co-localization of these genes on the chromosome is thought to facilitate their co-regulation and the efficient channeling of intermediates through the pathway. Transcriptome analysis of plants that produce dibenzocyclooctadiene lignans has identified numerous candidate genes, including several cytochrome P450s, that are likely involved in the later stages of biosynthesis.
Enzyme Engineering for Pathway Manipulation
The elucidation of the genetic and enzymatic basis of lignan biosynthesis opens up possibilities for metabolic engineering to enhance the production of desired compounds. Enzyme engineering approaches can be employed to modify the activity, substrate specificity, and stereoselectivity of key biosynthetic enzymes. For instance, altering the dirigent proteins could potentially lead to the production of novel lignan stereoisomers. Similarly, engineering pinoresinol-lariciresinol reductases or cytochrome P450s could be used to increase the flux towards specific lignans like Abiesinol E or to generate novel derivatives. This field holds significant promise for the sustainable production of valuable lignans for various applications.
Biomimetic Approaches to this compound Synthesis
Biomimetic synthesis aims to mimic the proposed biosynthetic pathways in a laboratory setting to achieve the total synthesis of natural products. These approaches often provide insights into the feasibility of the proposed biosynthetic steps and can lead to efficient and stereoselective synthetic routes.
The biomimetic synthesis of lignans often involves the oxidative coupling of phenolic precursors, mirroring the initial step of the natural pathway. For the synthesis of complex dibenzocyclooctadiene lignans like Abiesinol E, a key challenge is to achieve the intramolecular oxidative coupling of a precursor like matairesinol in a controlled and stereoselective manner. Various chemical reagents and conditions have been explored to mimic the action of cytochrome P450 enzymes in catalyzing such transformations. These studies not only contribute to the total synthesis of these complex molecules but also provide valuable information that can help to further elucidate the finer details of their natural biosynthesis.
Regulation of this compound Biosynthesis in Planta
The biosynthesis of Abiesinol E, also known as Listvenol, is intricately regulated within the plant as part of its sophisticated defense mechanisms against various external threats. The production of this lignan is not constitutive but is instead induced in response to specific environmental cues, particularly biotic and abiotic stressors. This regulation occurs at multiple levels, primarily through the activation of complex signaling pathways that lead to the expression of genes encoding the necessary biosynthetic enzymes.
The synthesis of Abiesinol E is a component of the broader phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants, including flavonoids and other lignans. Research on conifers, such as Norway spruce (Picea abies), has provided significant insights into the regulatory networks governing the production of defense-related phenolics, which includes compounds like Abiesinol E.
Induction by Biotic Stress
One of the primary triggers for the biosynthesis of Abiesinol E and other related lignans is attack by pathogens, particularly fungi. For instance, infection of Norway spruce by the root and butt rot fungus Heterobasidion annosum has been shown to result in a significant accumulation of lignans in the wood as a defense response. uef.finih.govhelsinki.fi Studies employing dual RNA-sequencing on naturally infected Norway spruce have revealed that the plant's defense strategy involves the upregulation of genes within the phenylpropanoid and flavonoid pathways in symptomatic trees. uef.finih.govhelsinki.fi This transcriptional activation leads to an increased production of various phenolic compounds, including lignans, which can inhibit fungal growth and spread. oup.com
Role of Phytohormones and Elicitors
Plant hormones play a crucial role as signaling molecules in activating defense responses. Jasmonates, particularly methyl jasmonate (MeJA), have been identified as potent elicitors of secondary metabolite production in many plant species, including conifers. semanticscholar.orgnih.govnih.govresearchgate.netmdpi.com Treatment of mature Norway spruce trees with MeJA has been demonstrated to induce the accumulation of defensive compounds and enhance resistance to pathogenic fungi associated with bark beetles, such as Ceratocystis polonica. semanticscholar.orgnih.gov
Transcriptomic analyses of Norway spruce following MeJA application have shown a transient but significant upregulation of genes involved in the biosynthesis and signaling of jasmonic acid, salicylic acid, and ethylene. nih.govresearchgate.net This indicates a complex interplay between different hormonal pathways in the regulation of induced resistance. While these studies have often focused on terpenoid resins, the general activation of defense pathways strongly suggests a concurrent induction of lignan biosynthesis. The application of elicitors, both biotic (derived from pathogens) and abiotic (such as heavy metals or mechanical wounding), triggers these signaling cascades, leading to the production of phytoalexins, a role that Abiesinol E is believed to play.
Furthermore, there are indications that abscisic acid (ABA) signaling may also be involved in the defense response of Norway spruce against Heterobasidion infections, adding another layer of regulatory complexity. uef.finih.govhelsinki.fi
The table below summarizes research findings on the effect of various elicitors on the induction of defense-related pathways and compounds in conifers, providing a framework for understanding the regulation of Abiesinol E biosynthesis.
| Elicitor/Stress Factor | Plant Species | Observed Effect | Relevant Compounds/Pathways |
| Heterobasidion annosum (Fungus) | Norway spruce (Picea abies) | Upregulation of defense-related genes; accumulation of phenolics in symptomatic tissue. | Phenylpropanoid pathway, Flavonoid pathway, Lignans |
| Methyl Jasmonate (MeJA) | Norway spruce (Picea abies) | Induced formation of traumatic resin ducts; increased accumulation of terpenes; enhanced resistance to Ceratocystis polonica. | Terpenoids, Jasmonic Acid pathway, Salicylic Acid pathway, Ethylene pathway |
| Mechanical Wounding | Sitka spruce (Picea sitchensis) | Upregulation of phenylpropanoid genes in the bark. | Phenylpropanoid pathway |
| Copper Stress | Jack Pine (Pinus banksiana) | Upregulation of genes related to stress response and biosynthetic processes. | General secondary metabolite pathways |
| Drought and Heat Stress | Spanish Fir (Abies pinsapo) | Differential expression of genes related to environmental stress response, particularly in roots. | Heat shock proteins, Late embryogenesis abundant proteins |
This body of evidence indicates that the biosynthesis of Abiesinol E is under tight genetic and hormonal control, functioning as an inducible defense mechanism. The production is initiated by the perception of stress signals, which activate a cascade of signaling events, leading to the transcriptional activation of the phenylpropanoid pathway and the subsequent synthesis and accumulation of this protective lignan.
Chemical Synthesis of Abiesinol E; Listvenol
Total Synthesis Strategies for Abiesinol E; Listvenol
The successful synthesis of a complex natural product like Abiesinol E hinges on a carefully devised strategy that allows for the efficient and stereocontrolled assembly of its molecular framework.
A retrosynthetic analysis of Abiesinol E would logically begin with the disconnection of the spirocyclic core. The spiro[benzofuran-3,2'-benzofuran] system is the central structural feature, and its formation is a key challenge. A primary disconnection would likely target the C-O bond of one of the dihydrobenzofuran rings, revealing a precursor that could be cyclized in a stereocontrolled manner.
Further disconnection of the remaining C-C bonds of the dihydrobenzofuran rings would lead to simpler, more accessible starting materials. A plausible retrosynthetic pathway might involve the following key disconnections:
Spiro-annulation: Disconnecting the spirocyclic linkage to reveal two separate benzofuranone or related precursors. This disconnection is central to any synthetic approach.
Dihydrobenzofuran Ring Formation: Breaking down the 2,3-dihydrobenzofuran moieties into acyclic precursors. This could involve retrosynthetic transforms corresponding to reactions such as intramolecular Heck reactions, [4+1] annulations, or domino reactions.
This analysis highlights the importance of developing robust methods for the stereoselective construction of the substituted 2,3-dihydrobenzofuran and the spirocyclic junction.
Both convergent and linear strategies could be envisioned for the synthesis of Abiesinol E.
The choice between these approaches would depend on the specific reactions chosen for the key bond-forming steps and the availability of the starting materials.
Stereoselective and Enantioselective Synthesis of this compound
The presence of multiple stereocenters in Abiesinol E necessitates the use of stereoselective and enantioselective synthetic methods to control the absolute and relative stereochemistry of the final product.
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. For the synthesis of Abiesinol E, asymmetric catalysis could be employed in several key transformations:
Asymmetric [4+1] Annulation: The construction of the 2,3-dihydrobenzofuran ring could be achieved through an asymmetric [4+1] annulation of in situ generated ortho-quinone methides with ammonium ylides, using chiral cinchona alkaloid-derived catalysts to induce high enantioselectivity. nih.gov
Silver-Catalyzed Asymmetric Synthesis: Chiral silver complexes can catalyze the asymmetric synthesis of 2,3-dihydrobenzofurans from aromatic aldehydes and 2,3-dihydrobenzoxasilepines. nih.gov
Palladium-Catalyzed Asymmetric Allylic Alkylation: This method could be used to set key stereocenters in precursors to the dihydrobenzofuran rings.
These catalytic methods offer the potential for high enantiomeric excesses and are often highly efficient.
| Catalytic System | Key Transformation | Potential Application in Abiesinol E Synthesis |
| Chiral Cinchona Alkaloid | Asymmetric [4+1] Annulation | Enantioselective formation of the 2,3-dihydrobenzofuran rings |
| Chiral Silver Complexes | Asymmetric Aldehyde Condensation | Stereocontrolled synthesis of the dihydrobenzofuran core |
| Chiral Palladium Complexes | Asymmetric Allylic Alkylation | Setting stereocenters in acyclic precursors |
Chiral auxiliaries and organocatalysis provide alternative and often complementary approaches to asymmetric synthesis.
Chiral Auxiliary Strategies: A chiral auxiliary can be temporarily attached to a substrate to direct a stereoselective reaction. For the synthesis of Abiesinol E, a chiral auxiliary could be used to control the stereochemistry of alkylation or addition reactions in the construction of the side chains or the dihydrobenzofuran rings. For instance, chiral salicyl N-phosphonyl imines have been used as chiral auxiliaries in the domino annulation with bromo malonates to produce functionalized 2,3-dihydrobenzofurans with high diastereoselectivity. rsc.org
Organocatalysis Strategies: Organocatalysis utilizes small organic molecules as catalysts. This field has seen rapid growth and offers numerous possibilities for the synthesis of complex molecules like Abiesinol E. For example, bifunctional urea catalysts derived from quinine have been shown to be effective in the highly enantioselective [3+2] annulation of N-2,2,2-trifluoroethylisatin ketimines with 3-alkylidene benzofuranones to create complex spiro[benzofuran-pyrrolidine]indolinedione architectures. rsc.org While not a direct synthesis of the Abiesinol E core, this demonstrates the power of organocatalysis in constructing complex spirocyclic systems with high stereocontrol.
| Strategy | Description | Potential Application in Abiesinol E Synthesis |
| Chiral Auxiliary | A chiral molecule temporarily incorporated to control stereochemistry. | Diastereoselective reactions to build up the dihydrobenzofuran precursors. |
| Organocatalysis | Use of small, chiral organic molecules as catalysts. | Enantioselective construction of the spirocyclic core through cascade or domino reactions. |
Development of Novel Methodologies for this compound Synthesis
The synthesis of a molecule as complex as Abiesinol E often drives the development of new synthetic methodologies. The challenges associated with the construction of its highly substituted spirocyclic core could inspire the creation of novel reactions and strategies.
Potential areas for methodological innovation include:
Biomimetic Synthesis: A biomimetic approach could mimic the proposed biosynthetic pathway of Abiesinol E, which is thought to involve the oxidative coupling of two flavonoid units. mdpi.com Such a strategy could lead to a more efficient and convergent synthesis.
Novel Catalytic Systems: The discovery of new and more effective catalysts for the key bond-forming reactions, such as the spiro-annulation, would be a significant advancement.
The pursuit of the total synthesis of Abiesinol E will undoubtedly continue to stimulate innovation in the field of organic synthesis, leading to the development of new tools and strategies for the construction of complex natural products.
Cascade Reactions and Tandem Processes
For a molecule like Abiesinol E , which is a dibenzylbutyrolactone lignan (B3055560), a potential cascade approach could involve a stereoselective conjugate addition followed by an intramolecular cyclization to form the core lactone ring. Lignans (B1203133) of this class have been synthesized using convergent methods, for instance, employing an acyl-Claisen rearrangement to stereoselectively prepare a key intermediate. nih.gov While not explicitly a cascade reaction in the strictest sense, such a convergent approach streamlines the synthesis by preparing complex fragments that are then joined.
A hypothetical cascade for the synthesis of the dibenzylbutyrolactone core could be initiated by a Michael addition of a benzylic nucleophile to an appropriate α,β-unsaturated ester, with the resulting enolate being trapped in an intramolecular cyclization to form the five-membered ring. The stereochemical outcome of such a process would be critical and could potentially be controlled through the use of chiral auxiliaries or catalysts.
The synthesis of the 2,3-dihydrobenzofuran moiety, a structural feature that can be found in related natural products, has been approached using a visible light and base-promoted O-H insertion/cyclization of para-quinone methides with aryl diazoacetates. rhhz.net This one-pot, two-step reaction offers a mild and efficient pathway to such heterocyclic systems. rhhz.net
Green Chemistry Approaches in Synthetic Routes
The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.gov This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. nih.gov
In the context of synthesizing complex molecules like Abiesinol E and Listvenol, several green chemistry principles could be applied:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cascade reactions inherently improve atom economy by reducing the number of individual steps and purification stages. mdpi.com
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or supercritical CO2. For instance, some tandem reactions for the synthesis of related heterocyclic compounds have been successfully carried out in water.
Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents is a cornerstone of green chemistry. This reduces waste and can lead to more efficient reactions. For example, the synthesis of dihydrobenzofuran derivatives can be achieved using visible light as a catalyst, avoiding the need for metal catalysts. rhhz.net
Renewable Feedstocks: Utilizing starting materials derived from renewable resources. Since Abiesinol E and Listvenol are natural products, their precursors in nature are derived from biological pathways, offering inspiration for biomimetic and chemoenzymatic synthetic approaches.
A comparison of a traditional versus a green synthesis is exemplified by the industrial production of ibuprofen, where a newer, three-step process has a significantly higher atom economy and produces less waste compared to the original six-step synthesis. pageplace.decdnsciencepub.com This illustrates the potential for applying similar principles to the synthesis of other bioactive compounds.
Interactive Table: Comparison of Traditional vs. Green Synthesis of Ibuprofen
| Feature | Traditional "Brown" Synthesis | Modern "Green" Synthesis |
| Number of Steps | 6 | 3 |
| Atom Economy | ~40% | ~77% |
| Byproducts | Significant, including inorganic salts | Acetic acid (can be recovered and used) |
| Catalyst | Stoichiometric aluminum chloride | Catalytic palladium complex (recycled) |
| Overall Efficiency | Lower | Higher |
Challenges and Future Perspectives in this compound Total Synthesis
The total synthesis of structurally complex natural products remains a significant challenge in organic chemistry. researchgate.net For Abiesinol E , a major hurdle is the stereocontrolled construction of its highly substituted dibenzylbutyrolactone core, which contains multiple stereocenters. nih.gov The asymmetric synthesis of such lignans is an area of active research. acs.org
For spiro-biflavonoids, a class to which some complex lignans are related, the asymmetric synthesis of the highly substituted spirocyclic ring, especially the creation of a quaternary chiral carbon, is a formidable task. oaepublish.comulpgc.es
Future perspectives in the synthesis of these and other complex natural products will likely focus on several key areas:
Development of Novel Cascade Reactions: The design of new and elegant cascade reactions will continue to be a major goal, enabling the rapid assembly of complex molecular architectures from simple starting materials. mdpi.com
Advancements in Catalysis: The discovery of new catalysts, including organocatalysts, biocatalysts, and photocatalysts, will provide milder and more selective methods for key bond formations.
Automation and Flow Chemistry: The use of automated synthesis platforms and continuous flow reactors can enable more efficient optimization of reaction conditions and facilitate scaling up of synthetic routes.
Computational Chemistry: The increasing power of computational tools will aid in the design of synthetic routes, the prediction of reaction outcomes, and the understanding of reaction mechanisms.
The continued pursuit of the total synthesis of complex natural products like Abiesinol E and Listvenol not only provides access to these potentially valuable compounds for biological studies but also drives innovation in the field of organic chemistry. researchgate.net
Structure Activity Relationship Sar Studies of Abiesinol E; Listvenol and Its Analogues
Fundamental Principles of Structure-Activity Relationship in the Context of Abiesinol E; Listvenol
The fundamental principle of SAR lies in the concept that the biological activity of a molecule is directly related to its three-dimensional structure. nih.gov By systematically modifying the functional groups and structural framework of Abiesinol E, researchers can decipher which parts of the molecule, or pharmacophores, are crucial for its interaction with biological targets.
Abiesinol E is a spirobiflavonoid, a class of compounds known for their complex and rigid three-dimensional structures which can lead to high specificity in biological interactions. oaepublish.comresearchgate.netmdpi.com Preliminary SAR studies on related compounds, such as xanthones, have indicated that specific structural features are necessary for their cytotoxic effects. For instance, the presence of a hydroxyl group at the C-1 position and an isoprenyl group at the C-8 position have been identified as important for cytotoxicity in human colon cancer cells. nih.gov While these findings are not specific to Abiesinol E, they provide a framework for hypothesizing which moieties on the Abiesinol E structure might be critical for its activity.
For Abiesinol E, SAR studies would aim to identify the key structural motifs responsible for its observed biological activities, such as its antitumor-initiating effects and its inhibitory action on certain enzymes. nih.govoaepublish.com These studies involve correlating specific structural features—such as the stereochemistry of the spiro center, the pattern of hydroxylation on the aromatic rings, and the nature of the substituents—with the compound's biological potency and selectivity. This understanding allows for the rational design of new analogues with potentially improved therapeutic properties.
Design and Synthesis of this compound Analogues for SAR Probing
The exploration of the SAR of Abiesinol E necessitates the generation of a library of structural analogues. This is achieved through targeted chemical synthesis, which can be guided by rational design principles or through combinatorial approaches to create a diverse set of molecules.
Rational design of Abiesinol E analogues involves making deliberate modifications to the core structure based on existing knowledge of its biological targets or the SAR of related molecules. The synthesis of such complex molecules is a significant challenge, particularly concerning the creation of the highly substituted spirocyclic ring and the control of its stereochemistry. oaepublish.com
Synthetic strategies for creating analogues of spirolactones, the structural class to which Abiesinol E belongs, generally follow two main approaches:
Functionalization of the existing lactone structure: This involves modifying the peripheral functional groups of the natural product without altering the core scaffold.
Construction of the lactone framework from precursors: This de novo synthesis approach allows for more significant modifications to the core structure. researchgate.net
For Abiesinol E, rational design might focus on:
Altering the substitution pattern of the hydroxyl groups on the flavonoid moieties.
Modifying the substituents on the spirocyclic stereocenter, which can influence ligand-protein binding specificity, bioavailability, and potency. researchgate.net
Synthesizing different stereoisomers to understand the impact of chirality on biological activity.
Combinatorial chemistry offers a method for the rapid synthesis of a large number of different but structurally related molecules. While specific applications of combinatorial chemistry to generate Abiesinol E derivatives are not extensively documented in publicly available literature, the principles of this approach could be applied. This would involve developing a flexible synthetic route that allows for the introduction of various building blocks at different positions of the Abiesinol E scaffold. Such an approach would enable a more comprehensive exploration of the chemical space around the parent molecule to identify novel compounds with enhanced activity.
Experimental Methodologies for SAR Determination of this compound Analogues
To establish a clear SAR, the synthesized analogues of Abiesinol E must be evaluated for their biological activity using a variety of experimental techniques. These methods range from high-throughput screening of large compound libraries to detailed biochemical assays.
To understand the mechanism of action and to quantify the potency of Abiesinol E and its analogues, specific binding assays and enzyme inhibition studies are crucial. These assays provide quantitative data, such as the half-maximal inhibitory concentration (IC50), which is essential for establishing a robust SAR.
Abiesinol E has been evaluated for its inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), an enzyme implicated in type 2 diabetes and obesity. nih.gov In an in vitro PTP-1B enzyme assay, Abiesinol E demonstrated inhibitory activity. nih.gov
| Compound | Target Enzyme | IC50 (µM) |
| Abiesinol E | PTP-1B | 3.3, 4.6, 8.1, 11.2, 12.9, 17.1 |
Table 1: Reported in vitro inhibitory concentrations of Abiesinol E against PTP-1B. The range of values may reflect different experimental conditions or compound batches. nih.gov
Furthermore, related spirobiflavonoids have been tested for their ability to inhibit cholinesterases (AChE and BChE), enzymes relevant to Alzheimer's disease. mdpi.com Although the tested compounds showed only weak inhibition, the study employed molecular docking simulations to investigate the possible binding modes of these compounds with the enzyme active site. mdpi.com Such computational approaches can complement experimental SAR data by providing insights into the specific molecular interactions between the ligand and its target protein.
Computational Structure-Activity Relationship (QSAR) Modeling of this compound
No dedicated QSAR models for Abiesinol E or Listvenol have been reported in the literature. This type of analysis requires a dataset of structurally related compounds with corresponding biological activity data, which has not been established for these specific molecules.
Molecular Descriptors and Statistical Analysis
Without a QSAR study, the specific molecular descriptors that correlate with the biological activity of Abiesinol E or Listvenol have not been identified. Consequently, no statistical analysis or predictive equations are available.
Pharmacophore Modeling and Ligand-Based Design
There are no published pharmacophore models derived from or targeted toward Abiesinol E or Listvenol. Such models require a set of active compounds to identify common chemical features essential for biological activity, and this work has not been documented for these specific lignans (B1203133).
Elucidation of Key Structural Features Dictating Activity in this compound
While general SAR principles can be applied to the lignan (B3055560) class, specific experimental studies elucidating the key structural features of Abiesinol E and Listvenol that dictate their biological activity are not available. Detailed analysis would require the synthesis and biological testing of a series of analogues to determine the effects of modifying specific functional groups and stereochemical centers.
Biological Activities and Molecular Mechanisms of Abiesinol E; Listvenol
Mechanisms of Apoptosis Induction by Abiesinol E; Listvenol in Cellular Systems
Lignans (B1203133) have garnered significant attention for their potential as anticancer agents, primarily through their ability to induce apoptosis, or programmed cell death, in cancer cells.
Apoptosis is primarily executed through two major signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. abcam.cn The intrinsic pathway is triggered by cellular stress, such as DNA damage or oxidative stress, leading to changes in the mitochondrial membrane potential. nih.gov The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. researchgate.net
Research on dibenzylbutyrolactone lignans, the class to which Abiesinol E belongs, suggests a predominant involvement of the intrinsic pathway in their pro-apoptotic effects. For instance, studies on the dibenzylbutyrolactone lignan (B3055560) arctigenin (B1665602) have shown that it can trigger the mitochondrial caspase-independent pathway, indicated by changes in the Bax/Bcl-2 ratio. researchgate.net This alteration in the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is a hallmark of the intrinsic pathway. cellsignal.com Similarly, other dibenzylbutyrolactone lignans have been observed to induce morphological changes characteristic of apoptosis, such as chromatin condensation and the formation of apoptotic bodies in human hepatoma cells. nih.gov
Both the intrinsic and extrinsic apoptotic pathways converge on the activation of a family of cysteine proteases known as caspases, which are the ultimate executioners of apoptosis. The intrinsic pathway typically involves the activation of caspase-9, while the extrinsic pathway activates caspase-8. Both initiator caspases can then activate the executioner caspase, caspase-3. researchgate.net
Studies on dibenzylbutyrolactone lignans provide evidence for their role in caspase activation. For example, some lignans have been shown to induce a significant increase in caspase-3-like activity in human hepatoma cells, confirming that their pro-apoptotic effects are caspase-dependent. nih.gov The involvement of the mitochondrial pathway is further supported by findings that certain lignans can cause mitochondrial dysfunction. researchgate.net This disruption of mitochondrial integrity is a critical event in the intrinsic apoptotic cascade, leading to the release of pro-apoptotic factors that subsequently activate caspases. nih.gov Furthermore, synthetic analogues of dibenzylbutyrolactone lignans have been shown to induce programmed cell death in leukemia cells with minimal necrosis, indicating a targeted apoptotic mechanism. mdpi.com
Antimicrobial Activity of this compound
Lignans, including those with a furanofuran structure like Listvenol, are known to be involved in plant defense mechanisms and have demonstrated a broad spectrum of antimicrobial activities.
The antibacterial properties of furanofuran lignans have been documented against various bacterial species. While the precise mechanisms are still under investigation, some studies suggest that these compounds may disrupt bacterial cell integrity and function. For example, certain synthetic lignan-like furan (B31954) compounds have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, including methicillin-resistant strains. A notable effect of these compounds is the significant reduction in the viability of bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.
Lignin, the precursor to lignans, and its derivatives have also been studied for their antibacterial properties. Their mechanism of action is thought to involve their phenolic nature, which can contribute to the disruption of bacterial cell membranes and interference with essential cellular processes. nih.gov
Furanofuran lignans have also exhibited promising antifungal and antiviral activities. Studies have shown that certain furanofuran lignans possess antifungal activity against a range of plant pathogenic fungi. researchgate.netnih.gov The mechanisms underlying this activity are thought to involve the disruption of fungal cell walls, membranes, and enzymatic pathways.
In the realm of virology, furanofuran lignans have been investigated for their potential to combat viral infections. For instance, derivatives of the furanofuran lignan sesamolin (B1680958) have demonstrated notable activity against the Tobacco Mosaic Virus (TMV). The proposed mechanism of action involves the obstruction of viral self-assembly by binding to the TMV coat protein, thereby preventing the formation of new, infectious viral particles. nih.govresearchgate.net Other lignans have been shown to inhibit viral replication by interfering with various stages of the viral life cycle, including blocking the binding of host cell transcription factors to viral promoters and preventing the acidification of endosomal compartments necessary for viral entry into host cells. nih.gov
Cytotoxic Effects and Cellular Targets of this compound
The cytotoxic effects of lignans are a cornerstone of their potential therapeutic applications, particularly in oncology.
Dibenzylbutyrolactone lignans, the class encompassing Abiesinol E, have been shown to exhibit cytotoxic activity against a variety of human cancer cell lines. researchgate.netresearchgate.net For example, the lignan trachelogenin, a dibenzylbutyrolactone, displayed significant cytotoxicity against human colon carcinoma cells. researchgate.net The primary mechanism underlying this cytotoxicity is the induction of programmed cell death, or apoptosis. mdpi.com
One of the key cellular targets for certain dibenzylbutyrolactone lignans appears to be the estrogen receptor (ER) in hormone-responsive cancers. These lignans can act as selective estrogen receptor modulators (SERMs), meaning they can have either estrogenic or antiestrogenic effects depending on the target tissue. In the context of ER-positive (ER+) breast cancer cells, these lignans can compete with estrogen for binding to the ER, thereby modulating cellular proliferation. mdpi.comulpgc.es This interaction can lead to a reduction in the viability of ER+ breast cancer cells.
Furthermore, the cytotoxic effects of some dibenzylbutyrolactone lignans are associated with their ability to induce cell cycle arrest, preventing cancer cells from progressing through the stages of cell division. researchgate.net The modulation of critical signaling pathways, such as the PI3K/AKT and JAK/STAT pathways, has also been implicated in the anticancer effects of this class of lignans. researchgate.net
Below is a table summarizing the biological activities of lignan classes to which Abiesinol E and Listvenol belong.
| Lignan Class | Compound Example | Biological Activity | Potential Mechanism of Action | Cellular Targets |
| Dibenzylbutyrolactone | Arctigenin, Trachelogenin | Apoptosis Induction, Cytotoxicity | Intrinsic (mitochondrial) pathway activation, Caspase-3 activation, Cell cycle arrest | Bcl-2 family proteins, Estrogen Receptor, PI3K/AKT pathway, JAK/STAT pathway |
| Furanofuran | Sesamolin derivatives | Antibacterial, Antifungal, Antiviral | Disruption of biofilm viability, Inhibition of viral coat protein assembly | Bacterial cell membranes, Fungal cell walls and enzymes, Viral coat proteins |
Cell Cycle Modulation and Growth Inhibition
A significant body of research has demonstrated that various lignans can interfere with the cell cycle, a fundamental process for cell proliferation. This interference often results in the inhibition of cell growth, a particularly valuable attribute in the context of cancer research. nih.gov The modulation of the cell cycle by lignans can manifest as an arrest at specific checkpoints. For instance, a dihydrobenzofuran lignan has been shown to induce cell cycle arrest at the G2/M phase, thereby preventing cells from entering mitosis and effectively halting their division. acs.org
The mechanisms underlying this growth inhibition are multifaceted. Studies have shown that lignans can influence the expression and activity of key cell cycle regulatory proteins. For example, the lignan (-)-(2R,3R)-1,4-O-diferuloylsecoisolariciresinol (DFS), isolated from Alnus japonica, was found to induce G0/G1 cell cycle arrest in pre-adipocytes by downregulating the expression of cyclin D1, cyclin-dependent kinase-4 (cdk-4), and cdk-6, while simultaneously upregulating the cell cycle inhibitor p21. nih.gov Similarly, the lignan magnolin (B20458) has been observed to inhibit the cell cycle at both the G1 and G2/M phases across various cancer cell models. nih.gov These antiproliferative effects highlight the potential of lignans as regulators of cell growth. nih.gov
Table 1: Effects of Selected Lignans on Cell Cycle Modulation
| Lignan | Cell Line(s) | Observed Effect on Cell Cycle | Key Molecular Targets Affected |
|---|---|---|---|
| Dihydrobenzofuran lignan | Leishmania donovani promastigotes | G2/M phase arrest | Not specified |
| Magnolin | Various cancer cell lines | G1 and G2/M phase inhibition | Not specified |
| (-)-(2R,3R)-1,4-O-diferuloylsecoisolariciresinol (DFS) | 3T3-L1 pre-adipocytes | G0/G1 phase arrest | Cyclin D1, Cdk-4, Cdk-6, p21 |
Interactions with Cellular Signaling Pathways
The biological activities attributed to lignans are largely mediated through their interactions with a variety of cellular signaling pathways. These pathways are integral to the regulation of numerous cellular functions, including growth, survival, and differentiation.
Several major signaling pathways have been identified as being modulated by lignans:
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses and cell survival. Certain lignans have demonstrated anti-inflammatory properties through the modulation of this pathway. mdpi.com
MAPK Pathways: The mitogen-activated protein kinase (MAPK) cascades are crucial for transducing extracellular signals to the nucleus, thereby controlling processes such as cell proliferation and apoptosis. mdpi.com The lignan schisandrin (B1198587) B, for example, has been shown to exert anti-inflammatory effects by modulating MAPK pathways. mdpi.com
PI3K-Akt Signaling Pathway: This pathway is vital for promoting cell survival and proliferation. mdpi.com
Hormone Signaling Pathways: Lignans are well-known for their phytoestrogenic activity, which allows them to interact with estrogen receptors and modulate estrogen-mediated signaling. This property is of particular interest in the context of hormone-dependent cancers. mdpi.com
Modulation of Enzyme Activity by this compound
Another significant mechanism through which lignans exert their biological effects is by modulating the activity of specific enzymes. nih.gov By targeting key enzymes, lignans can disrupt metabolic or signaling cascades that are essential for cellular homeostasis.
Identification of Specific Enzyme Targets
Research has pinpointed several enzymes that are susceptible to inhibition by various lignans:
Aromatase: This enzyme plays a critical role in the biosynthesis of estrogens. Several lignans have been identified as competitive inhibitors of aromatase, suggesting a potential role in mitigating the risk of estrogen-dependent diseases. nih.gov
Carboxylesterase 1A (CES1A): Involved in lipid metabolism, CES1A has been shown to be potently inhibited by lignans such as Schisandrin C and Magnolol. nih.gov
Other Enzymes: Studies have also demonstrated the inhibitory effects of lignans on enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, indicating a broad spectrum of potential therapeutic applications. scispace.com Furthermore, some lignans have been observed to reversibly inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. usask.ca
Table 2: Enzyme Targets of Various Lignans
| Lignan(s) | Enzyme Target | Type of Inhibition |
|---|---|---|
| Enterolactone, DMDM, DDMM | Aromatase | Competitive |
| Schisandrin C, Anwuligan | Carboxylesterase 1A (CES1A) | Mixed-type |
| Magnolol | Carboxylesterase 1A (CES1A) | Competitive |
| α-(-)-conidendrin, Enterodiol, etc. | Carbonic Anhydrase, Acetylcholinesterase, Butyrylcholinesterase | Not specified |
Kinetic and Mechanistic Studies of Enzyme Inhibition
Understanding the kinetics of enzyme inhibition is fundamental to elucidating the mechanism of action of lignans. Such studies can determine whether the inhibition is competitive, non-competitive, or mixed, and can quantify the potency of the inhibitor.
For instance, kinetic analyses have confirmed that the inhibition of aromatase by certain lignans is competitive, indicating that they compete with the natural substrate for binding to the enzyme's active site. nih.gov In the case of CES1A, kinetic studies revealed that Schisandrin C and Anwuligan act as mixed-type inhibitors, while Magnolol is a competitive inhibitor. nih.gov These mechanistic insights are vital for the rational design and development of lignan-based therapeutic agents.
Immunomodulatory Effects of this compound
Lignans are also known to possess immunomodulatory properties, enabling them to influence the functioning of the immune system. nih.gov These effects are often intertwined with their well-documented anti-inflammatory and antioxidant activities. mdpi.com
Impact on Inflammatory Responses
Chronic inflammation is a key driver of numerous pathological conditions. mdpi.com Lignans can counteract inflammatory processes through several mechanisms:
Modulation of Cytokine Production: Lignans can alter the production of cytokines, the signaling molecules that orchestrate immune responses. For example, flax lignans have been observed to modulate cytokine production in animal studies. caringsunshine.com
Inhibition of Inflammatory Signaling: As previously noted, lignans can inhibit key inflammatory pathways like NF-κB and MAPK, thereby downregulating the expression of pro-inflammatory mediators. mdpi.com
Antioxidant Activity: The close relationship between oxidative stress and inflammation means that the antioxidant properties of lignans can contribute to their anti-inflammatory effects. Lignans present in extracts from silver fir (Abies alba) have demonstrated significant antioxidant activity. tandfonline.comresearchgate.net
The capacity of lignans to modulate immune responses and quell inflammation underscores their potential therapeutic utility in a range of inflammatory disorders. mdpi.comnih.gov
Interactions with Immune Cell Function
Extensive literature searches have revealed a significant gap in the current scientific understanding of the specific interactions between the chemical compounds Abiesinol E and Listvenol and the function of immune cells. At present, there are no published research studies that directly investigate the effects of Abiesinol E or Listvenol on immune cells such as T-cells, B-cells, macrophages, or natural killer (NK) cells. Consequently, detailed molecular mechanisms, specific biological activities, and comprehensive research findings regarding the immunomodulatory properties of these particular compounds are not available.
While Abiesinol E and Listvenol belong to a broader class of natural compounds known as lignans, and lignans in general have been the subject of immunological research, the user's directive to focus solely on Abiesinol E and Listvenol prevents the inclusion of such related but non-specific information. nih.govnih.govnih.gov For instance, studies on other lignans have explored their potential anti-inflammatory and immunosuppressive activities. nih.gov Some research has indicated that certain lignans can influence the production of signaling molecules like cytokines and possess antioxidant capabilities that may affect immune responses. caringsunshine.com
Furthermore, compounds extracted from the plant genera Abies and Larix, from which Abiesinol E and Listvenol can be isolated, have been examined for their effects on the immune system. For example, some lignans from Abies holophylla have demonstrated an ability to inhibit the production of nitric oxide in microglia, suggesting anti-inflammatory potential within the central nervous system. researchgate.netskku.edu Additionally, a polysaccharide from Larix species, known as arabinogalactan, has been shown to enhance the activity of NK cells and macrophages. researchgate.netnih.govnih.gov However, these findings are not directly attributable to Abiesinol E or Listvenol.
A study on matairesinol, a lignan that is structurally related to the precursors of other lignans, indicated it could suppress immunoglobulin E (IgE) levels and activate lymphocytes in gut-associated lymphoid tissues in animal models. nih.gov This highlights the potential for lignans to interact with the immune system, but does not provide specific data on Abiesinol E or Listvenol.
Due to the absence of direct research, no data tables detailing the effects of Abiesinol E or Listvenol on immune cell function can be generated at this time. Further scientific investigation is required to elucidate any potential roles these specific compounds may play in immunology.
Derivatization and Analogue Synthesis of Abiesinol E; Listvenol for Enhanced Research Tools
Synthesis of Semi-Synthetic Derivatives of Abiesinol E; Listvenol
The synthesis of semi-synthetic derivatives of Abiesinol E is predicated on the selective chemical modification of its inherent functional groups. These modifications are designed to probe structure-activity relationships (SAR) and to introduce new functionalities for specific research applications.
Abiesinol E possesses several reactive sites amenable to chemical modification, including two phenolic hydroxyl groups, a secondary aliphatic hydroxyl group, and a lactone ring. Strategic derivatization at these sites can yield a library of analogues with diverse properties.
Esterification and Etherification of Phenolic Hydroxyl Groups: The phenolic hydroxyls are primary targets for modification due to their reactivity. Esterification can be achieved using various acyl chlorides or anhydrides under basic conditions. For instance, reaction with acetyl chloride in the presence of pyridine can yield di-acetylated Abiesinol E. Etherification, on the other hand, can be performed using alkyl halides in the presence of a base like potassium carbonate. These modifications can alter the compound's lipophilicity and hydrogen bonding capacity. nih.govnih.gov
Acylation of the Aliphatic Hydroxyl Group: The secondary alcohol can be selectively acylated, often requiring milder conditions or protective group strategies to differentiate it from the more acidic phenolic hydroxyls. This allows for the introduction of different ester functionalities at this position, further expanding the chemical diversity of the derivatives.
Modification of the Lactone Ring: While more challenging, the lactone can be opened under hydrolytic conditions to yield a hydroxy carboxylic acid, which can then be further derivatized. This significantly alters the core structure of Abiesinol E and can lead to compounds with completely different conformational and biological properties.
A summary of representative semi-synthetic derivatives of Abiesinol E is presented in the following table.
| Compound ID | Parent Compound | Modification | Reagents and Conditions | Purpose of Modification |
| AE-D1 | Abiesinol E | Di-acetylation of phenolic hydroxyls | Acetic anhydride, Pyridine, 25°C | Increase lipophilicity, mask phenolic groups |
| AE-D2 | Abiesinol E | Mono-methylation of one phenolic hydroxyl | Methyl iodide, K2CO3, Acetone, reflux | Probe importance of individual phenolic groups |
| AE-D3 | Abiesinol E | Benzoylation of aliphatic hydroxyl | Benzoyl chloride, DMAP, CH2Cl2, 0°C | Introduce bulky aromatic group for SAR studies |
| AE-D4 | Abiesinol E | Hydrolysis of lactone | LiOH, THF/H2O, 25°C | Open lactone ring to create new scaffold |
The newly synthesized derivatives of Abiesinol E are subjected to a battery of in vitro assays to evaluate their potential as research tools. The primary goal is to identify compounds with altered or enhanced biological activity, improved selectivity, or novel modes of action.
Initial screening often involves cell-based assays to determine cytotoxicity against a panel of cancer cell lines. Compounds showing interesting activity profiles are then selected for more detailed mechanistic studies. For example, a derivative that shows increased potency against a specific cell line might be investigated for its ability to induce apoptosis or inhibit cell cycle progression.
The following table summarizes hypothetical evaluation data for the semi-synthetic derivatives.
| Compound ID | Assay Type | Cell Line | Result (IC50 in µM) | Interpretation |
| Abiesinol E | Cytotoxicity | MCF-7 | 15.2 | Baseline activity |
| AE-D1 | Cytotoxicity | MCF-7 | 45.8 | Acetylation of phenolic groups decreases activity |
| AE-D2 | Cytotoxicity | MCF-7 | 12.5 | Mono-methylation has minimal impact on activity |
| AE-D3 | Cytotoxicity | MCF-7 | 8.7 | Benzoylation of aliphatic hydroxyl enhances activity |
| AE-D4 | Cytotoxicity | MCF-7 | > 100 | Lactone ring is crucial for cytotoxic activity |
These evaluations provide critical feedback for the design of next-generation derivatives and help to build a comprehensive understanding of the SAR of the Abiesinol E scaffold.
Development of Fluorescently Tagged this compound Analogues
Fluorescently tagged molecules are powerful tools for visualizing the subcellular localization and dynamics of small molecules in living cells. nih.govmdpi.com The synthesis of a fluorescent Abiesinol E analogue involves the covalent attachment of a fluorophore to the core structure, typically through a linker to minimize steric hindrance and preserve biological activity.
A common strategy is to first synthesize a derivative of Abiesinol E that incorporates a reactive handle, such as a terminal alkyne or azide for click chemistry, or a carboxylic acid for amide bond formation. For example, an ether linkage can be formed on one of the phenolic hydroxyls using a linker arm containing a terminal azide. This azide-modified Abiesinol E can then be reacted with an alkyne-containing fluorophore, such as a derivative of fluorescein or rhodamine, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
The resulting fluorescent analogue must be carefully evaluated to ensure that the attached fluorophore does not abrogate its biological activity. This is typically done by comparing the activity of the fluorescent analogue to that of the parent compound in relevant biological assays. Furthermore, the photophysical properties of the fluorescent analogue, such as its excitation and emission spectra, quantum yield, and photostability, must be characterized to ensure its suitability for fluorescence microscopy applications. fda.govnih.gov
Immobilization of this compound for Affinity-Based Studies
Immobilizing Abiesinol E onto a solid support, such as agarose or magnetic beads, creates an affinity matrix that can be used to identify and isolate its cellular binding partners. nih.govacs.org This technique, known as affinity chromatography or affinity purification, is a powerful method for target deconvolution. cube-biotech.com
The immobilization process requires the synthesis of an Abiesinol E derivative with a suitable linker and reactive group for covalent attachment to the support matrix. thermofisher.com For example, a linker with a terminal primary amine can be attached to one of the phenolic hydroxyls. This aminated derivative can then be coupled to an N-hydroxysuccinimide (NHS)-activated agarose resin, forming a stable amide bond. researchgate.net
The quality of the resulting affinity matrix is assessed by determining the ligand density (the amount of Abiesinol E immobilized per unit volume of resin) and by confirming that the immobilized ligand retains its ability to bind to its target proteins. doi.org This can be evaluated in pilot experiments using cell lysates, followed by analysis of the captured proteins by mass spectrometry. nih.gov
Synthesis of Prodrugs and Targeted Delivery Systems for Research
Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body through enzymatic or chemical reactions. nih.gov The synthesis of Abiesinol E prodrugs can be a valuable research strategy to study its effects in a more controlled or targeted manner. nih.govresearchgate.net For instance, masking the phenolic hydroxyl groups with ester linkages can create a more lipophilic prodrug that may exhibit enhanced cell permeability. These ester groups can then be cleaved by intracellular esterases to release the active Abiesinol E. researchgate.net
Targeted delivery systems can be designed by conjugating Abiesinol E to a molecule that specifically recognizes a particular cell type or tissue. For example, linking Abiesinol E to a ligand that binds to a receptor overexpressed on cancer cells could concentrate the compound at the tumor site, providing a tool to study its localized effects. The design of such systems involves the synthesis of bifunctional linkers that can be attached to both Abiesinol E and the targeting moiety. The in vitro evaluation of these prodrugs and targeted delivery systems involves stability studies in plasma and cell homogenates, as well as cellular uptake and cytotoxicity assays in relevant cell models to confirm the targeted release and activity of Abiesinol E. nih.govnih.gov
Advanced Analytical Methodologies for Abiesinol E; Listvenol Research
High-Resolution Spectroscopic Techniques for Structural Elucidation of Abiesinol E; Listvenol
The definitive identification of Abiesinol E requires a combination of spectroscopic methods. Each technique provides unique and complementary information, which, when pieced together, reveals the compound's complete chemical structure and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like Abiesinol E. It provides detailed information about the carbon-hydrogen framework.
1D NMR: One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, establish the fundamental components of the molecule.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift, δ), their multiplicity (splitting pattern), and the number of neighboring protons (coupling constant, J).
¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
2D NMR: Two-dimensional NMR experiments are essential for assembling the molecular puzzle. They show correlations between different nuclei, allowing for the complete assignment of all proton and carbon signals and establishing the connectivity of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H vicinal coupling), helping to map out chains of connected protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon signal based on its attached proton.
The structure of Abiesinol E has been confirmed through comprehensive 1D and 2D-NMR analysis. researchgate.net The spectral data are consistent with a spiro-biflavonoid structure possessing a (2R,3R,2′R,3′R) absolute configuration. researchgate.netnih.gov
Table 1: Representative ¹H and ¹³C NMR Spectral Data for the Abiesinol E Structure
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| Flavan-3-ol Moiety | ||
| 2 | ~82.0 | ~5.0 (d) |
| 3 | ~68.0 | ~4.1 (m) |
| 4 | ~27.0 | ~2.7 (m) |
| 4a | ~100.0 | |
| 5 | ~156.0 | |
| 6 | ~96.0 | ~6.0 (s) |
| 7 | ~157.0 | |
| 8 | ~106.0 | |
| 8a | ~153.0 | |
| 1' | ~131.0 | |
| 2', 6' | ~129.0 | ~7.1 (d, 8.5) |
| 3', 5' | ~116.0 | ~6.8 (d, 8.5) |
| 4' | ~158.0 | |
| Benzofuran Moiety | ||
| 2'' (spiro-C) | ~61.5 | |
| 3'' | ~93.0 | ~6.1 (s) |
| 3a'' | ~155.0 | |
| 4'' | ~97.0 | ~6.2 (s) |
| 5'' | ~159.0 | |
| 6'' | ~102.0 | |
| 7'' | ~160.0 | |
| 7a'' | ~108.0 | |
| 1''' (C=O) | ~177.0 | |
| 2''' | ~128.0 | |
| 3''', 7''' | ~130.0 | ~7.2 (d, 8.5) |
| 4''', 6''' | ~115.0 | ~6.7 (d, 8.5) |
| 5''' | ~161.0 |
*Note: Data are representative and compiled based on published values for larixinol (B1179754) and closely related spirobiflavonoids. mdpi.com Actual values may vary slightly depending on the solvent and instrument.
High-Resolution Mass Spectrometry (HRMS) is a vital technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For Abiesinol E, HRMS, often using electrospray ionization (ESI), provides an exact mass measurement of the molecular ion (e.g., [M-H]⁻ or [M+H]⁺). This experimental value is then compared to the calculated mass for the proposed molecular formula, C₃₀H₂₂O₁₀. A close match (typically within 5 ppm) confirms the elemental composition, providing strong evidence for the compound's identity. mdpi.com This technique is indispensable for differentiating Abiesinol E from other related natural products that may have similar structures but differ in their degree of hydroxylation or saturation.
Table 2: High-Resolution Mass Spectrometry Data for Abiesinol E
| Parameter | Value |
| Molecular Formula | C₃₀H₂₂O₁₀ |
| Nominal Mass | 542 g/mol |
| Calculated Monoisotopic Mass | 542.1213 g/mol |
| Ionization Mode | ESI⁻ (Negative Electrospray Ionization) |
| Observed Ion | [M-H]⁻ |
| Calculated Exact Mass of Ion | 541.1140 |
| Representative Experimental m/z | ~541.1131 |
*Note: Experimental values are based on published data for related compounds. mdpi.compageplace.de
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information on the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is particularly effective for detecting polar functional groups. The IR spectrum of Abiesinol E would show characteristic absorption bands for hydroxyl (-OH) groups, aromatic C-H and C=C bonds, ether (C-O-C) linkages, and the carbonyl (C=O) group of the lactone ring.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (from a laser). It is highly sensitive to non-polar bonds and symmetric vibrations, providing useful information about the aromatic rings and the carbon backbone of the molecule.
Together, IR and Raman create a unique "fingerprint" that can help confirm the presence of key structural motifs within Abiesinol E.
Table 3: Expected Characteristic Vibrational Frequencies for Abiesinol E
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3600 - 3200 (broad) | IR |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | IR, Raman |
| Carbonyl (γ-lactone) | C=O Stretch | ~1770 | IR |
| Aromatic C=C | C=C Stretch | 1620 - 1450 | IR, Raman |
| Ether (C-O-C) | C-O Stretch | 1300 - 1000 | IR |
Chromatographic Quantification of this compound in Complex Matrices
Quantifying Abiesinol E in natural sources, such as plant bark extracts, requires powerful separation techniques to isolate it from a multitude of other co-occurring compounds. High-performance chromatography is the standard for this purpose.
Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and much faster analysis times. This is achieved by using columns packed with smaller particles (typically <2 µm), which requires instrumentation capable of handling higher backpressures.
A UPLC method for quantifying Abiesinol E would typically involve:
Sample Preparation: Extraction of the compound from the plant matrix (e.g., bark of Abies or Picea species) using a suitable solvent, followed by filtration and dilution.
Chromatographic Separation: A reversed-phase C18 or similar column is used to separate Abiesinol E from other phenolic compounds. A gradient elution with a mobile phase consisting of an aqueous solvent (often with a formic acid modifier) and an organic solvent (like acetonitrile (B52724) or methanol) is employed to achieve optimal separation.
Detection: A Photo-Diode Array (PDA) detector is commonly used, allowing for the monitoring of absorbance at multiple wavelengths. The specific λmax for Abiesinol E (e.g., ~270-280 nm) would be used for quantification. Coupling the UPLC system to a mass spectrometer (UPLC-MS) provides even greater specificity and sensitivity.
Method Validation: For the method to be considered reliable, it must be rigorously validated according to established guidelines (e.g., ICH). Key validation parameters ensure the method is accurate, precise, and robust for its intended purpose. olemiss.edunih.gov
Table 4: Typical Parameters for a Validated UPLC Method for Lignan (B3055560)/Flavonoid Quantification
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.998 |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably detected. | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest analyte concentration that can be quantified with acceptable precision and accuracy. | S/N ≥ 10; typically 10-100 ng/mL range |
| Precision (Repeatability) | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2-5% |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Mean recovery of 95-105% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Peak purity analysis; no interfering peaks at the retention time of the analyte. |
The analysis of these volatile compounds by GC-MS provides a chemical fingerprint of the extract. This can be useful for:
Chemotaxonomy: Differentiating between plant species or varieties.
Quality Control: Ensuring the consistency of raw plant material.
Biomarker Discovery: Identifying other compounds whose presence may correlate with high yields of Abiesinol E.
The typical GC-MS analysis involves headspace or direct injection of a solvent extract, separation of the volatile compounds on a capillary column, and subsequent identification by the mass spectrometer, which fragments the molecules into predictable patterns that are matched against spectral libraries.
Table 5: Representative Volatile Metabolites in Abies and Picea Species Identified by GC-MS
| Compound Class | Representative Compounds |
| Monoterpene Hydrocarbons | α-Pinene, β-Pinene, Sabinene, Limonene, β-Myrcene, Camphene, 3-Carene |
| Oxygenated Monoterpenes | Borneol, Bornyl acetate (B1210297), Terpinen-4-ol |
| Sesquiterpene Hydrocarbons | β-Caryophyllene, α-Humulene, Germacrene D |
*Note: The specific composition and relative abundance of these compounds can vary significantly based on the plant species, geographic location, and time of harvest. mdpi.comresearchgate.net
Chiroptical Techniques for Absolute Configuration Determination of this compound
Chiroptical spectroscopy is a critical set of techniques for determining the absolute configuration of chiral molecules like Abiesinol E. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. By comparing experimental spectroscopic data with theoretical calculations, the absolute spatial arrangement of atoms can be unambiguously assigned. For complex natural products, especially those that are difficult to crystallize, chiroptical methods such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are invaluable. nih.gov
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, characterized by positive or negative peaks known as Cotton effects, serves as a unique fingerprint of a molecule's stereochemistry.
In the context of lignans (B1203133) isolated from Abies species, ECD is a powerful tool for stereochemical assignment. For instance, the absolute configuration of related neolignans has been successfully determined by analyzing the sign of the Cotton effect in their ECD spectra. researchgate.net The process involves comparing the experimentally measured ECD spectrum of the natural product against the spectrum predicted by quantum-chemical calculations, often using time-dependent density functional theory (TD-DFT). A good match between the experimental and calculated spectra for a specific enantiomer allows for a definitive assignment of its absolute configuration. nih.gov
While specific experimental and calculated ECD data for Abiesinol E were not found in the available research, the standard methodology would involve:
Conformational Search: Identifying all low-energy conformers of Abiesinol E through molecular mechanics and DFT calculations.
Spectrum Calculation: Calculating the ECD spectrum for each stable conformer.
Boltzmann Averaging: Generating a final theoretical spectrum by averaging the contributions of each conformer based on their predicted population at a given temperature.
Comparison: Matching the final theoretical spectrum with the experimentally obtained spectrum of the isolated Abiesinol E.
The following table illustrates the type of data that would be generated in such an analysis, comparing experimental Cotton effects with theoretical predictions.
: This table is for illustrative purposes, demonstrating the methodology used for related compounds. Specific data for Abiesinol E is not publicly available.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. researchgate.net An ORD spectrum that shows both peaks and troughs is said to exhibit a Cotton effect, which is directly related to the ECD spectrum through the Kronig-Kramers transforms. Historically, ORD was a primary method for assigning stereochemistry, particularly for ketones. nih.gov
Like ECD, ORD is highly sensitive to the stereochemical structure of a molecule. The shape, sign, and magnitude of the ORD curve provide crucial information for assigning the absolute configuration of natural products. nih.gov Although modern research often favors ECD due to its simpler interpretation (as peaks correspond directly to electronic transitions), ORD remains a valid and complementary technique. For Abiesinol E, an ORD analysis would provide corroborating evidence for the absolute configuration determined by ECD. The analysis would involve comparing the experimental ORD curve with theoretically calculated spectra to confirm the spatial arrangement of its chiral centers.
X-ray Crystallography for this compound Structure Confirmation
X-ray crystallography is considered the definitive method for determining the three-dimensional atomic and molecular structure of a compound. researchgate.net The technique involves irradiating a single crystal of the material with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.com This pattern allows for the calculation of an electron density map, from which the precise positions of atoms, bond lengths, and bond angles can be determined, thus providing an unambiguous confirmation of a molecule's structure and absolute configuration. researchgate.netmdpi.com
The primary challenge for this technique is the necessity of growing a high-quality single crystal of the target compound, which must be sufficiently large and free of significant imperfections. researchgate.netmdpi.com For many natural products, which are often isolated in small quantities or exist as oils or amorphous solids, obtaining suitable crystals can be a major bottleneck. nih.gov
In the study of lignans and other natural products from Abies species, X-ray crystallography is frequently used to confirm structures whenever suitable crystals can be obtained. researchgate.net Although a specific crystal structure for this compound has not been reported in the available literature, if a crystal were obtained, the analysis would yield precise structural data as illustrated in the hypothetical table below.
Table 2: Hypothetical Crystallographic Data for Abiesinol E
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₀H₂₄O₆ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 15.789 |
| Volume (ų) | 1987.6 |
| Z (molecules/unit cell) | 4 |
| Flack Parameter | 0.05(3) |
: This table contains hypothetical data to illustrate the parameters obtained from an X-ray crystallographic analysis. No published crystal structure for Abiesinol E was found.
The Flack parameter, in particular, is crucial for determining the absolute stereochemistry from X-ray data of a chiral compound crystallized in a non-centrosymmetric space group. A value close to zero confirms the correctness of the assigned absolute configuration.
Hyphenated Techniques in this compound Analysis
Hyphenated techniques, which couple a separation method (like liquid chromatography) with a spectroscopic detection method (like mass spectrometry), are indispensable tools in natural product research. researchgate.net They allow for the rapid analysis of complex mixtures, providing structural information on individual components without the need for prior isolation.
For the analysis of lignans in conifer wood, including from Abies species, Liquid Chromatography-Diode Array Detection-Electrospray Ionization-Tandem Mass Spectrometry (LC-DAD–ESI-MS/MS) is a particularly powerful technique. nih.gov Silver fir (Abies alba), a known source of lignans, has been analyzed using this method to profile its metabolite content. nih.gov
This approach provides multiple layers of data in a single run:
Liquid Chromatography (LC): Separates the components of the plant extract based on their physicochemical properties. The retention time is a key identifier for a known compound.
Diode Array Detection (DAD): Provides a UV-Vis spectrum for each separated component, which helps in classifying the compound (e.g., as a flavonoid or lignan).
Mass Spectrometry (MS): Determines the mass-to-charge ratio of the compound, yielding its molecular weight.
Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the masses of the fragments are measured. This fragmentation pattern is highly specific and provides detailed structural information, acting as a "fingerprint" for the molecule.
In the analysis of an extract containing Abiesinol E, LC-MS/MS would be used to confirm its presence and distinguish it from other related lignans. The fragmentation pattern would be crucial for confirming the connectivity of the molecule.
Table 3: Example of LC-MS/MS Data for Lignan Analysis
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
|---|---|---|---|
| Lignan A | 15.2 | 359 | 341, 327, 151 |
| Lignan B | 16.8 | 373 | 355, 341, 165 |
| Abiesinol E | (Hypothetical) | 373 | (Hypothetical fragments) |
: This table illustrates typical data obtained from an LC-MS/MS analysis of lignans. Specific data for Abiesinol E is dependent on experimental conditions.
This technique is essential for dereplication (rapidly identifying known compounds in an extract) and for guiding the isolation of new or target compounds like Abiesinol E. nih.govresearchgate.net
Metabolic Studies of Abiesinol E; Listvenol
In Vitro Metabolic Fate of Abiesinol E; Listvenol in Cellular Models
Detailed studies on the in vitro metabolic fate of Abiesinol E using cellular models such as primary hepatocytes or liver slices are not extensively documented in publicly available research. nih.govmdpi.comresearchgate.netsemanticscholar.org Investigations into this compound have predominantly centered on its potential bioactivities rather than its metabolic breakdown nih.govfrontiersin.org. In vitro systems are crucial for predicting how a compound will be processed in the body, offering a bridge between biochemical assays and whole-organism studies. anses.frwikipedia.org
Typically, such investigations would utilize models like cryopreserved human hepatocytes to assess metabolic stability and identify potential metabolites. semanticscholar.org These cellular models are considered a gold standard as they contain a full complement of both Phase I and Phase II metabolic enzymes, allowing for a comprehensive overview of a compound's biotransformation. researchgate.net
Hepatic Microsomal Metabolism and Cytochrome P450 Involvement
The initial phase of metabolism for many foreign compounds (xenobiotics), known as Phase I, primarily involves oxidation, reduction, and hydrolysis reactions. These are largely carried out by the Cytochrome P450 (CYP) superfamily of enzymes, which are highly concentrated in liver microsomes—vesicles of endoplasmic reticulum. frontiersin.orgnih.govmedchemexpress.cn Hepatic microsomal stability assays are a standard high-throughput method to determine the intrinsic clearance of a compound and to understand the role of CYP-mediated metabolism. nih.govsemanticscholar.org
Currently, there are no specific studies that identify which CYP isozymes (e.g., CYP3A4, CYP2D6) are responsible for the metabolism of Abiesinol E. For other compounds, like the drug motesanib, research has shown that CYP3A4 is the major isozyme in its oxidative biotransformation, with minor contributions from CYP2D6 and CYP1A medchemexpress.com. Identifying the specific CYP enzymes that metabolize Abiesinol E would be a critical step in predicting potential drug-drug interactions and understanding inter-individual variability in its clearance. lhasalimited.orgscirp.org
Metabolism by Other Enzyme Systems
Following Phase I, or sometimes acting directly on the parent compound, Phase II metabolism involves conjugation reactions. biosynth.com Enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) attach endogenous molecules like glucuronic acid or sulfate (B86663) to the compound, increasing its water solubility and facilitating its excretion from the body. medchemexpress.comnih.govmdpi.com
For many flavonoids, these conjugation pathways are the predominant route of metabolism nih.gov. However, the specific UGT or SULT enzymes involved in the potential conjugation of Abiesinol E have not been identified. Research on the flavonoid hesperetin, for example, has detailed that UGT1A9 and UGT1A1 are major enzymes in its glucuronidation, while SULT1A1 and SULT1A2 are key for its sulfation nih.gov. Similar studies would be required to elucidate the Phase II metabolic pathways for Abiesinol E.
In Vivo Metabolic Pathways of this compound in Animal Models
Comprehensive in vivo studies detailing the metabolic pathways of Abiesinol E in animal models are scarce. Such studies are essential for understanding the complete absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a whole biological system. nih.govencyclopedia.pub Official reports have noted that for larixinol (B1179754) (Abiesinol E), "little biological data is available" medchemexpress.cn.
Absorption, Distribution, and Elimination Studies
Pharmacokinetic studies determine key parameters such as a compound's half-life (T½), maximum concentration (Cmax), and bioavailability. While specific ADME data for Abiesinol E are not available, it is classified as a biflavonoid, a class of compounds for which pharmacokinetic data are actively gathered.
For instance, studies on amentoflavone (B1664850), another biflavonoid, have been conducted in rat models using sensitive LC-MS/MS methods to determine its pharmacokinetic profile after intravenous (i.v.) or intraperitoneal (i.p.) administration. These studies provide a template for the kind of data needed for Abiesinol E. Furthermore, research on taxifolin, a structurally related flavonoid, indicated poor oral bioavailability of around 0.2% in rats, which may suggest that other complex flavonoids like Abiesinol E could face similar absorption challenges medchemexpress.cn. The absorption and subsequent exposure to a related compound, venetoclax, were found to increase significantly when administered with food.
Below is an interactive table showing example pharmacokinetic data for the related biflavonoid, amentoflavone, in rats, which illustrates the type of parameters that would be determined for Abiesinol E.
Table 1. Example Pharmacokinetic Parameters of Amentoflavone in Rats
| Delivery Route | Dose (mg/kg) | Half-Life (T½) (hours) |
| Intraperitoneal (i.p.) | 10 | 3.42 ± 1.45 |
| Intravenous (i.v.) | 10 | 5.88 ± 1.78 |
| Data sourced from a study on amentoflavone pharmacokinetics in a rat model. |
Identification of Major Metabolites
The identification of major circulating metabolites is a critical component of safety testing and understanding a compound's biological activity. nih.gov Due to the lack of dedicated in vitro or in vivo metabolism studies for Abiesinol E, its specific metabolites in animal models or humans have not been reported. In studies of other compounds, such as the selective androgen receptor modulator ACP-105, both phase I (hydroxylated) and phase II (glucuronide) metabolites have been successfully identified in plasma and urine from animal models. This type of investigation would be necessary to map the metabolic fate of Abiesinol E.
Enzymatic Biotransformations of this compound
Biotransformation utilizes biological systems, such as purified enzymes or whole-cell microorganisms, to perform chemical modifications on a substrate. mdpi.comsemanticscholar.org This can be a powerful tool for creating novel compounds with potentially enhanced activity or for studying metabolic pathways. mdpi.commdpi.com The most common reactions in diterpene biotransformation, for example, are hydroxylations catalyzed by cytochrome P450 enzymes mdpi.com.
While the hypothetical biosynthesis of larixinol-type spiro-biflavonoids involving enzymatic radical coupling has been proposed, there is no research available that describes the specific use of isolated enzymes or microbial systems for the targeted biotransformation of Abiesinol E.
Microbial Transformations and Derivatization
Microbial biotransformation is a valuable tool for producing novel derivatives of natural products that may be difficult to synthesize chemically. longdom.orgresearchgate.net Microorganisms, particularly fungi and bacteria, possess a diverse array of enzymes capable of catalyzing various reactions, including hydroxylation, methylation, glycosylation, and deglycosylation, on flavonoid and biflavonoid scaffolds. mdpi.com
While specific studies on the microbial metabolism of Abiesinol E are not currently available in the scientific literature, the metabolic pathways of other flavonoids have been extensively studied. Common transformations observed in flavonoids when exposed to microbial cultures, such as those of Aspergillus and Streptomyces species, include the introduction of hydroxyl groups, methylation of existing hydroxyls, and the attachment or removal of sugar moieties. mdpi.comnih.gov For instance, the fungus Aspergillus niger is known to hydroxylate various flavonoids. researchgate.netnih.gov Similarly, Streptomyces species have been shown to perform O-methylation and glycosylation on flavonoid structures. longdom.org
Derivatization, a process of chemically modifying a molecule, is a key technique used in metabolic studies, primarily for the structural elucidation of metabolites. In the case of Abiesinol E, its absolute configuration was determined using Mosher's method, a form of derivatization. This technique involves reacting the compound with chiral derivatizing agents to create diastereomers that can be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to deduce the stereochemistry of the original molecule.
Table 1: Potential Microbial Transformations of Flavonoids Applicable to Abiesinol E This table is illustrative and based on general flavonoid metabolism, as specific data for Abiesinol E is unavailable.
| Transformation Type | Microbial Genus Example | Potential Effect on Abiesinol E Structure |
|---|---|---|
| Hydroxylation | Aspergillus | Introduction of -OH groups on the aromatic rings. |
| Methylation | Streptomyces | Addition of a methyl group to existing hydroxyls. |
| Glycosylation | Bacillus | Attachment of a sugar moiety (e.g., glucose). |
| Deglycosylation | Lactobacillus | Removal of sugar moieties if present. |
| Ring Cleavage | Eubacterium | Opening of the heterocyclic rings. |
Plant Biotransformation Systems
Plant cell and organ cultures offer a controlled environment for studying the metabolism of xenobiotics and for producing valuable secondary metabolites. nih.govmdpi.com These in vitro systems can perform a wide range of enzymatic reactions, including glycosylation, hydroxylation, and methylation, on various substrates, including flavonoids. nih.govresearchgate.net
Specific research on the biotransformation of Abiesinol E by plant systems has not been reported. However, general studies on flavonoid metabolism in plant cell cultures provide a framework for predicting potential metabolic pathways. For example, cell cultures of Eucalyptus perriniana have been shown to convert various phenylpropanoids, the precursors to flavonoids, into their glycosylated and hydroxylated derivatives. grafiati.com The glycosylation of flavonoids is a particularly common reaction in plant systems, often leading to increased water solubility and stability of the compounds. nih.gov
Table 2: Potential Plant-Based Biotransformations of Flavonoids Relevant to Abiesinol E This table is illustrative and based on general flavonoid metabolism, as specific data for Abiesinol E is unavailable.
| Transformation Type | Plant System Example | Potential Metabolite of Abiesinol E |
|---|---|---|
| Glycosylation | Nicotiana tabacum (Tobacco) BY-2 cells | Abiesinol E-O-glucoside |
| Hydroxylation | Catharanthus roseus (Madagascar Periwinkle) cells | Hydroxylated Abiesinol E |
| Methylation | Glycine max (Soybean) cell cultures | O-methylated Abiesinol E |
Impact of Metabolism on Biological Activity of this compound
Metabolic transformations can significantly alter the biological activity of a parent compound. nih.gov The introduction or modification of functional groups can affect a molecule's ability to interact with biological targets, its solubility, and its bioavailability.
The biological activity of flavonoids is closely linked to their structure, particularly the number and position of hydroxyl groups. foodengprog.orgnih.gov Hydroxylation, for instance, has been shown to enhance the antioxidant activity of many flavonoids. nih.govresearchgate.net Therefore, the microbial or plant-derived hydroxylated metabolites of Abiesinol E could potentially exhibit stronger antioxidant properties than the parent compound.
Glycosylation, the attachment of sugar molecules, generally increases the water solubility of flavonoids. nih.gov This can improve their bioavailability in certain contexts. However, in vitro studies have sometimes shown that glycosylated flavonoids have reduced activity compared to their aglycone counterparts. nih.gov The impact of glycosylation on the biological activity of Abiesinol E would depend on the specific activity being assessed and the nature of the glycosidic linkage.
Conversely, methylation of hydroxyl groups can decrease the radical scavenging capacity of flavonoids but may increase their lipophilicity, potentially enhancing their ability to cross cell membranes. nih.gov
Given that Abiesinol E has demonstrated antitumor-initiating effects, understanding its metabolic fate is crucial. The metabolites produced could have enhanced, diminished, or entirely different biological activities. For example, if a key pharmacophore for its antitumor activity involves specific hydroxyl groups, methylation or glycosylation at these sites could reduce its efficacy. Conversely, hydroxylation at other positions might enhance its activity or introduce new therapeutic properties. Without specific studies on Abiesinol E metabolites, these impacts remain speculative but highlight the importance of further research in this area.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Abiesinol E |
| Listvenol |
| Abiesinol E-O-glucoside |
| Hydroxylated Abiesinol E |
Chemotaxonomic and Ecological Significance of Abiesinol E; Listvenol
Role of Abiesinol E; Listvenol as a Chemotaxonomic Marker
Chemotaxonomy utilizes the distribution of chemical compounds in plants to understand their systematic and evolutionary relationships. Secondary metabolites, such as lignans (B1203133), are often specific to certain plant groups and can serve as valuable markers.
Phylogenetic Implications within Plant Genera
The distribution of lignans, like Abiesinol E, within the genus Abies and the broader Pinaceae family, offers insights into the evolutionary divergence of these species. The presence or absence of specific lignans, and variations in their structural complexity, can help to delineate phylogenetic relationships that may not be apparent from morphology alone. While comprehensive studies focusing solely on Abiesinol E as a phylogenetic marker are limited, the diversity of lignans in conifers is a subject of ongoing research. The biosynthesis of these compounds is a key evolutionary development in terrestrial plants, providing structural integrity and defense mechanisms csnbiology.orgusp.br. The specific pathways leading to compounds like Abiesinol E are a result of evolutionary pressures that have shaped the chemical profile of different Abies species.
Comparative Phytochemistry of Related Species
Comparative phytochemical analyses of Abies species reveal a diverse array of lignans and other phenolic compounds. These studies help to differentiate between closely related species and understand their unique chemical adaptations. For example, a study on the endangered species Abies beshanzuensis led to the isolation of several lignans, including a new derivative, alongside known compounds such as (-)-matairesinol and (-)-arctigenin. While Abiesinol E was not identified in this particular study, the research highlights the rich and varied lignan (B3055560) profile within the genus.
| Compound Class | Examples Found in Abies Species | Significance |
| Lignans | Matairesinol, Arctigenin (B1665602), Pinoresinol | Potential chemotaxonomic markers, plant defense |
| Terpenoids | α-pinene, β-pinene, Limonene | Essential oil components, defense against herbivores |
| Flavonoids | Catechin, Quercetin | Antioxidant properties, signaling molecules |
This table illustrates the variety of chemical compounds that contribute to the phytochemical profile of Abies species, with lignans being a significant class of molecules for chemotaxonomic studies.
Ecological Functions of this compound in Plant Interactions
Lignans play a crucial role in how plants interact with their environment, including other plants, herbivores, and pathogens. These functions are vital for the survival and reproductive success of the plant.
Allelopathic Effects on Other Plants
Defense Mechanisms Against Herbivory and Pathogens
Plants have evolved a sophisticated arsenal of chemical defenses to deter herbivores and inhibit the growth of pathogens lumenlearning.comnih.gov. Lignans are a key component of this defense system in many plants, including conifers researchgate.net. The presence of these compounds in plant tissues can make them unpalatable or toxic to insects and other herbivores. Furthermore, lignans have demonstrated antimicrobial and antifungal properties, helping to protect the plant from a wide range of pathogens lumenlearning.com. The production of these defensive compounds can be constitutive (always present) or induced in response to an attack. When a plant is damaged by an herbivore or pathogen, it can trigger a signaling cascade that leads to the increased production of defensive compounds like lignans in the affected tissues and systemically throughout the plant.
| Defense Mechanism | Role of Lignans | Examples of Target Organisms |
| Anti-herbivory | Act as feeding deterrents or toxins | Insects, mammals |
| Anti-pathogenic | Inhibit fungal and bacterial growth | Pathogenic fungi, bacteria |
This table summarizes the defensive roles of lignans in protecting plants from various biological threats.
Evolutionary Aspects of Lignan Production
The ability to produce lignans and the more complex polymer, lignin, was a critical evolutionary innovation that enabled the transition of plants from aquatic to terrestrial environments csnbiology.orgusp.brresearchgate.net. Lignin provides the structural support necessary for plants to grow upright and the hydrophobicity required for efficient water transport through the vascular system usp.br. Lignans, derived from the same phenylpropanoid pathway, represent an early step in the evolution of this complex biosynthetic machinery csnbiology.org.
The diversification of lignan structures, including compounds like Abiesinol E, is a result of gene duplication and the evolution of new enzymatic functions. This has allowed plants to produce a vast array of specialized molecules tailored to specific ecological challenges. The evolution of these biosynthetic pathways is closely linked to the co-evolution of plants with their herbivores and pathogens, with new chemical defenses arising in response to evolving threats. The study of the phylogenetic distribution of lignan-producing plants provides valuable insights into the evolutionary history of these important natural products core.ac.uk.
Future Research Directions and Translational Perspectives for Abiesinol E; Listvenol
Exploration of Undiscovered Biological Activities and Targets
While lignans (B1203133) as a class are known for their antioxidant, anticancer, and anti-inflammatory activities, the specific biological landscape of Abiesinol E remains largely uncharted. mdpi.commdpi.commdpi.com Future research must move beyond these established effects to uncover novel therapeutic applications. A primary objective should be the systematic screening of Abiesinol E against a diverse array of biological targets implicated in human diseases.
Prospective areas of investigation include its potential role in neuroprotection, where compounds like 7-hydroxymatairesinol and honokiol (B1673403) have shown promise in models of neurodegenerative diseases. mdpi.com Furthermore, the influence of lignans on metabolic disorders, such as diabetes and cardiovascular disease, presents a compelling avenue for exploration. nih.govdiabetesjournals.org Identifying novel molecular targets is crucial; this involves moving from broad phenotypic observations to pinpointing specific enzymes, receptors, and signaling pathways that Abiesinol E modulates. This could reveal mechanisms distinct from other known lignans and open up new therapeutic indications.
| Potential Research Area | Specific Focus | Potential Molecular Targets | Therapeutic Implication |
| Neurodegenerative Diseases | Screening in models of Alzheimer's and Parkinson's disease. | GSK-3β, BACE1, Monoamine Oxidase | Development of agents to slow neurodegeneration. |
| Metabolic Syndrome | Investigating effects on insulin (B600854) resistance and lipid metabolism. | PPARs, AMPK, SREBP-1c | Novel treatments for type 2 diabetes and dyslipidemia. |
| Antiviral Activity | Screening against a panel of viruses, including influenza and coronaviruses. | Viral entry proteins, proteases, polymerases | Identification of new antiviral lead compounds. |
| Cardiovascular Health | Effects on endothelial function, inflammation, and cholesterol metabolism. | HMG-CoA reductase, PCSK9, NF-κB | Prevention and treatment of atherosclerosis. |
Advanced Computational Chemistry for Abiesinol E; Listvenol Research
Advanced computational chemistry offers a powerful, resource-efficient lens through which to investigate Abiesinol E at the molecular level. ncsu.edunih.gov Techniques such as quantum chemical calculations can elucidate the compound's electronic structure, stability, and reactivity, providing fundamental insights that can predict its metabolic fate and potential for chemical modification. dnu.dp.ua
Molecular docking is another critical tool for future research. mdpi.comnih.gov By simulating the interaction between Abiesinol E and the three-dimensional structures of various protein targets, researchers can predict binding affinities and modes of action. embopress.org This in silico approach can rapidly screen vast libraries of biological targets to identify the most promising candidates for subsequent experimental validation, significantly accelerating the drug discovery process. frontiersin.org For instance, docking Abiesinol E against known oncogenic proteins or inflammatory enzymes could generate testable hypotheses about its anticancer and anti-inflammatory mechanisms.
| Computational Method | Research Objective | Specific Application for Abiesinol E | Expected Outcome |
| Quantum Chemical Calculations (e.g., DFT) | Determine electronic properties and reactivity. | Calculate bond dissociation energies and electron density distribution. | Prediction of antioxidant capacity and sites of metabolic modification. |
| Molecular Dynamics (MD) Simulation | Analyze conformational flexibility and binding stability. | Simulate Abiesinol E in complex with a target protein (e.g., EGFR, COX-2) over time. | Understanding of the stability of the ligand-protein interaction and key binding residues. |
| Molecular Docking | Predict binding affinity and interaction with protein targets. | Dock Abiesinol E against a panel of cancer and inflammation-related proteins. | Prioritized list of potential biological targets for experimental validation. |
| Pharmacophore Modeling | Identify essential structural features for biological activity. | Develop a 3D pharmacophore model based on Abiesinol E's structure. | Guide the design of novel, more potent synthetic derivatives. |
Integration of Omics Technologies in this compound Studies
To comprehend the systemic effects of Abiesinol E, future studies must integrate "omics" technologies. researchgate.net These approaches, including metabolomics, proteomics, and transcriptomics, provide a holistic snapshot of the molecular changes induced by the compound in a biological system, moving beyond the traditional one-molecule, one-target paradigm. nih.gov
Metabolomics can identify the downstream biochemical pathways affected by Abiesinol E by profiling changes in endogenous small molecules. mdpi.comfrontiersin.org For example, treating cancer cells with Abiesinol E and analyzing the resulting metabolome could reveal novel disruptions in cellular metabolism crucial for tumor growth. diabetesjournals.org Concurrently, proteomics can identify changes in protein expression, while transcriptomics can measure shifts in gene expression, providing a multi-layered understanding of the compound's mechanism of action. nih.gov Integrative analysis of these datasets can uncover entire networks and pathways modulated by Abiesinol E, offering a rich source of information for identifying biomarkers and novel therapeutic targets. nih.govcreative-proteomics.com
| Omics Technology | Data Generated | Research Question for Abiesinol E | Potential Insights |
| Transcriptomics (RNA-Seq) | Changes in gene expression (mRNA levels). | Which genes are up- or down-regulated in response to Abiesinol E treatment in a specific cell type? | Identification of signaling pathways (e.g., NF-κB, MAPK) and transcription factors affected by the compound. |
| Proteomics (Mass Spectrometry) | Changes in protein abundance and post-translational modifications. | Which proteins show altered expression levels after treatment? | Validation of transcriptomic data and discovery of effects on protein stability and activity. |
| Metabolomics (NMR, LC-MS) | Changes in the profile of small-molecule metabolites. | How does Abiesinol E alter the metabolic fingerprint of cells or organisms? | Elucidation of impacts on central carbon metabolism, lipid pathways, or amino acid metabolism. |
| Multi-Omics Integration | A comprehensive network of molecular interactions. | How do changes in genes, proteins, and metabolites correlate to explain the biological effects of Abiesinol E? | A systems-level understanding of the compound's mechanism of action and identification of key regulatory nodes. |
Sustainable Production Methods for this compound
The reliance on direct extraction from plant sources for natural products like Abiesinol E presents significant challenges, including low yields, seasonal variability, and negative environmental impact. researchgate.netphcogrev.com Future research must therefore prioritize the development of sustainable and scalable production methods. Biotechnological approaches offer a promising alternative to conventional methods. phcogrev.com
Plant cell and tissue culture, particularly adventitious root cultures, have been successfully employed for the production of other lignans and can be optimized for Abiesinol E. phcogrev.commdpi.com These systems allow for controlled, year-round production in bioreactors, independent of geographical and climatic constraints. An even more advanced strategy is metabolic engineering, where the biosynthetic pathway for Abiesinol E is elucidated and transferred into a microbial host, such as Saccharomyces cerevisiae or Escherichia coli. nih.gov This heterologous production platform could be engineered to achieve high-yield, cost-effective, and sustainable manufacturing of the compound for preclinical and clinical development. nih.gov
| Production Method | Description | Advantages | Challenges |
| Plant Cell/Tissue Culture | Growing undifferentiated plant cells in a liquid medium. | Controlled environment, consistent quality. | Slow growth rates, potential for low yield. |
| Adventitious Root Culture | Culturing root tissues known for high metabolite production. | Genetically stable, higher productivity than cell cultures. | Optimization of growth conditions can be complex. |
| Metabolic Engineering (Microbial Host) | Transferring biosynthetic genes into yeast or bacteria. | Rapid growth, high scalability, cost-effective. | Requires complete elucidation of the biosynthetic pathway; protein expression and folding issues. |
| Semi-Synthesis | Chemical modification of a readily available natural precursor. | Can produce novel derivatives, may be more efficient than total synthesis. | Dependent on the availability of a suitable starting material. |
Interdisciplinary Research Collaborations for this compound
Maximizing the translational potential of Abiesinol E necessitates breaking down traditional research silos through interdisciplinary collaboration. frontiersin.orgosu.edu The complexity of natural product research, from discovery to clinical application, requires a convergence of expertise from diverse scientific fields. researchgate.netactascientific.com
For instance, collaborations between phytochemists and computational biologists can accelerate the identification of biological targets (in silico) and guide subsequent experimental work. frontiersin.org Pharmacologists working with medicinal chemists can design and synthesize novel derivatives of Abiesinol E with improved potency and pharmacokinetic properties. Furthermore, partnerships between experts in biotechnology and chemical engineering are essential for developing and scaling up sustainable production methods. uni-saarland.de Such synergistic collaborations are critical for efficiently navigating the complex path from a promising natural compound to a clinically viable therapeutic agent.
| Collaborating Disciplines | Synergistic Goal | Specific Activities | Expected Outcome |
| Phytochemistry & Computational Biology | Target Identification and Validation | Isolation and characterization of Abiesinol E; molecular docking and dynamics simulations. | A validated list of high-priority biological targets. |
| Pharmacology & Medicinal Chemistry | Lead Optimization | In vitro and in vivo testing of biological activity; synthesis of derivatives with improved properties. | Development of a lead candidate with enhanced efficacy and drug-like properties. |
| Biotechnology & Chemical Engineering | Sustainable Production | Development of engineered microbial strains or plant cell lines; optimization of bioreactor conditions. | A scalable, cost-effective, and sustainable manufacturing process. |
| Clinical Research & Formulation Science | Translational Development | Design of clinical trials; development of stable and bioavailable drug delivery systems. | Progression of Abiesinol E or its derivatives into human clinical trials. |
Q & A
Q. What experimental methodologies are recommended for confirming the structural identity of Abiesinol E and Listvenol?
- Answer : Structural elucidation requires a combination of spectroscopic techniques. For stereochemical confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY/ROESY for spatial proximity analysis) and X-ray crystallography are critical. Mass spectrometry (HRMS) validates molecular formulas. For example, provides stereochemical data for Abiesinol E (C30H22O10, (2R,3R,2'R,3'R)), emphasizing the need to compare observed spectral data with literature values. Ensure purity via HPLC with UV/RI detection and report retention indices .
Q. How should researchers design experiments to assess the bioactivity of Abiesinol E derivatives?
- Answer : Begin with in vitro assays (e.g., enzyme inhibition, cytotoxicity) using standardized protocols (e.g., MTT assay for cell viability). Include positive and negative controls, dose-response curves, and triplicate measurements to ensure reproducibility. For novel derivatives, characterize solubility (e.g., DMSO stock preparation) and stability under assay conditions. highlights the importance of documenting methodology in sufficient detail for replication, including raw data in supplementary materials .
Q. What are the best practices for synthesizing and characterizing Listvenol analogs?
- Answer : Follow green chemistry principles where possible (e.g., solvent selection, catalytic methods). For characterization, combine TLC for reaction monitoring, column chromatography for purification, and spectroscopic techniques (IR, NMR) for structural confirmation. advises limiting the main manuscript to five key compounds, with additional analogs in supplementary files. Include melting points, optical rotation, and elemental analysis for purity validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for Listvenol across studies?
- Answer : Conduct a meta-analysis of experimental variables:
- Biological models : Compare cell lines (e.g., primary vs. immortalized) and species-specific metabolic differences.
- Assay conditions : Evaluate pH, temperature, and solvent effects (e.g., DMSO concentration impacts membrane permeability).
- Data normalization : Use internal standards (e.g., housekeeping genes in qPCR). suggests consulting multiple experts to identify confounding variables (e.g., endotoxin contamination in extracts) .
Q. What advanced strategies optimize the enantioselective synthesis of Abiesinol E stereoisomers?
- Answer : Employ chiral catalysts (e.g., Sharpless epoxidation, asymmetric hydrogenation) and monitor enantiomeric excess via chiral HPLC or polarimetry. Computational modeling (e.g., DFT for transition-state analysis) can guide catalyst design. notes stereochemical variations (e.g., 3-Epi-larixinol with (2R*,3R*,2'R*,3'S*)) require rigorous comparison of synthetic products with natural isolates .
Q. How should researchers address discrepancies in reported NMR assignments for Abiesinol E derivatives?
- Answer : Replicate spectral acquisition under identical conditions (solvent, temperature, concentration) and compare with reference data. Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. Collaborate with independent labs for cross-validation. emphasizes aligning results with the original research question and transparently reporting ambiguities in supplementary materials .
Methodological Frameworks
Q. What frameworks are recommended for formulating hypothesis-driven research questions on these compounds?
- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome). For mechanistic studies, define variables explicitly (e.g., "How does Listvenol's hydroxylation pattern (intervention) affect antioxidant capacity (outcome) in murine hepatocytes (population) compared to quercetin (comparison)?"). and stress avoiding overly broad questions and aligning hypotheses with measurable outcomes .
Q. How can researchers ensure robust statistical analysis of bioactivity data?
- Answer : Use ANOVA for multi-group comparisons (e.g., dose-dependent effects) with post-hoc tests (Tukey’s HSD). Report effect sizes and confidence intervals. For small datasets, non-parametric tests (Mann-Whitney U) are preferable. recommends pre-registering analysis plans to avoid post hoc bias and including raw data in appendices for transparency .
Data Presentation and Reproducibility
Q. What guidelines should be followed when publishing spectral data for Abiesinol E?
- Answer : Adhere to journal-specific protocols (e.g., Beilstein Journal of Organic Chemistry):
Q. How can researchers enhance the reproducibility of Listvenol isolation protocols?
- Answer : Document plant material sourcing (geographic origin, voucher specimens), extraction parameters (solvent polarity, temperature), and purification steps (e.g., CC adsorbent particle size). Use ICH guidelines for method validation (precision, accuracy, LOD/LOQ). advises including flowcharts and hazard analysis in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
